1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methyl-3-phenylsulfanylheptan-3-yl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-4-5-15-20(16(2)3,24-17-11-7-6-8-12-17)23-19-14-10-9-13-18(19)21-22-23/h6-14,16H,4-5,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPCJSCOTLEDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C)C)(N1C2=CC=CC=C2N=N1)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable heptane derivative. One common method is the nucleophilic substitution reaction where benzotriazole acts as a nucleophile, attacking an electrophilic carbon in the heptane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzotriazole, enhancing its nucleophilicity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic
Biological Activity
1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole is a compound of interest due to its potential biological activities. With a molecular formula of C20H25N3S and a CAS number of 138883-83-7, this compound has been explored for various applications in medicinal chemistry and pharmacology.
This compound appears as a white to light yellow crystalline solid, which is insoluble in water but soluble in organic solvents such as ethanol and chloroform . Its structural features include a benzotriazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that benzotriazoles can exhibit antimicrobial properties. Compounds with similar structures have been shown to inhibit the growth of various bacteria and fungi. The specific antimicrobial efficacy of this compound has not been extensively documented, but its structural analogs suggest potential activity against pathogens through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .
Case Studies
- Antimicrobial Screening : In a screening assay for antimicrobial activity, compounds structurally related to benzotriazoles were tested against various bacterial strains. Results showed that some derivatives exhibited significant inhibitory effects at concentrations as low as 10 µg/mL .
- Anticancer Efficacy : A study on benzotriazole derivatives demonstrated that certain compounds could reduce tumor size by over 50% in mouse models when administered at therapeutic doses . This suggests that this compound may possess similar properties worthy of further investigation.
Comparative Analysis
The following table summarizes the biological activity of selected benzotriazole compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzotriazole Derivatives
The following table summarizes key structural and synthetic differences between the target compound and related benzotriazole derivatives:
Key Observations:
- Bioactivity: Compounds 3a and 3b exhibit notable antiprotozoal and antibacterial activities due to the nitroimidazole moiety, which generates reactive intermediates under anaerobic conditions . The target compound lacks a nitro group but may leverage the phenylsulfanyl group for redox-modulated interactions.
- Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods for 3a and 3b , which use DMF, K₂CO₃, and alkyl halides . However, the phenylsulfanyl group may require thiol-ene or Ullmann-type couplings.
- Thermal Stability : Melting points of nitroimidazole derivatives (~167–170°C) suggest moderate thermal stability, comparable to the target compound if synthesized.
Physicochemical and Spectroscopic Comparisons
NMR and IR Data
- Nitroimidazole Derivatives (3a/3b): 1H-NMR: Aromatic protons at δ 7.3–8.10 ppm, imidazole CH at δ 7.66–7.80 ppm, and alkyl chain protons at δ 1.71–2.43 ppm . IR: Strong NO₂ stretches at 1539–1330 cm⁻¹ and C-N stretches at 1289 cm⁻¹ .
- Target Compound : Expected aromatic signals (δ 7.0–8.5 ppm) and S-C aromatic coupling. IR would show C-S stretches (~600–700 cm⁻¹) absent in 3a/3b .
Elemental Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
